molecular formula C14H17NO5 B11799633 (S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate

(S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate

Cat. No.: B11799633
M. Wt: 279.29 g/mol
InChI Key: BEYPAXFAPGHPIE-LBPRGKRZSA-N
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Description

(S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate is a chiral morpholine derivative characterized by two ester functional groups at positions 2 and 4 of the morpholine ring. The 4-position is substituted with a benzyl ester, while the 2-position carries a methyl ester. The stereochemistry at the chiral center is specified as (S)-configuration, which is critical for its biological activity and synthetic applications. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules.

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

4-O-benzyl 2-O-methyl (2S)-morpholine-2,4-dicarboxylate

InChI

InChI=1S/C14H17NO5/c1-18-13(16)12-9-15(7-8-19-12)14(17)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1

InChI Key

BEYPAXFAPGHPIE-LBPRGKRZSA-N

Isomeric SMILES

COC(=O)[C@@H]1CN(CCO1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate typically involves the reaction of morpholine derivatives with benzyl and methyl groups under specific conditions. One common method involves the use of benzyl bromide and methyl chloroformate as reagents. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate may involve large-scale synthesis using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and product purification. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Inhibition of Enzymes :
    • The compound has been explored as a potential inhibitor of various enzymes, including BACE-1, which is crucial in the pathophysiology of Alzheimer’s disease. Morpholine derivatives have shown promise in modulating enzyme activity due to their ability to interact with key residues within the active sites of target enzymes .
  • Central Nervous System Drug Discovery :
    • Morpholine derivatives, including (S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate, have been investigated for their effects on central nervous system receptors. They exhibit activity at metabotropic receptors and have been identified as potential scaffolds for developing drugs that can penetrate the blood-brain barrier .
  • Anticancer Activity :
    • Recent studies have suggested that compounds containing morpholine rings can exhibit anticancer properties. The structural flexibility of morpholines allows them to interact with multiple biological targets, which is advantageous in cancer therapy .

Case Study 1: BACE-1 Inhibition

A study demonstrated that morpholine derivatives could effectively inhibit BACE-1 with IC50 values in the nanomolar range. The presence of the morpholine ring was critical for binding interactions within the enzyme's active site, highlighting its importance in drug design .

CompoundIC50 (nM)Mechanism of Action
Compound A22Competitive inhibition
Compound B35Non-competitive inhibition

Case Study 2: CNS Activity

Research focused on the interaction of morpholine derivatives with sigma receptors has shown that these compounds can modulate receptor activity effectively. This modulation is essential for developing new treatments for neurological disorders .

Receptor TypeBinding Affinity (Ki)Effect
Sigma-150 nMAgonist
Sigma-230 nMAntagonist

Mechanism of Action

The mechanism of action of (S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Morpholine Series

4-tert-Butyl 2-methyl Morpholine-2,4-dicarboxylate (CAS 500789-41-3)
  • Molecular Formula: C₁₁H₁₉NO₅
  • Molecular Weight : 245.27 g/mol
  • Key Differences :
    • The benzyl group at the 4-position is replaced with a tert-butyl ester.
    • Lacks aromaticity, reducing steric bulk compared to the benzyl-substituted parent compound.
    • Applications : Used as a building block in peptide mimetics and kinase inhibitors.
    • Storage : Stable at 2–8°C .
Parameter (S)-4-Benzyl 2-methyl Morpholine-2,4-dicarboxylate 4-tert-Butyl 2-methyl Morpholine-2,4-dicarboxylate
Substituent (4-position) Benzyl (C₆H₅CH₂) tert-Butyl (C(CH₃)₃)
Molecular Weight ~319.35 g/mol (estimated) 245.27 g/mol
Stereochemistry (S)-configuration Not specified
Commercial Status Discontinued Available (MFCD16877230)
(R)-4-tert-Butyl 3-methyl Morpholine-3,4-dicarboxylate (CAS 885321-46-0)
  • Molecular Formula: C₁₂H₂₁NO₅
  • Similarity Score : 0.78 (compared to parent compound) .
  • Key Differences :
    • Substituents at positions 3 and 4 (vs. 2 and 4 in the parent compound).
    • (R)-configuration alters enantioselective interactions in catalysis or drug design.

Diazepane and Piperazine Analogues

4-Benzyl 1-tert-butyl (S)-2-methyl-1,4-diazepane-1,4-dicarboxylate (CAS 1411975-64-8)
  • Molecular Formula : C₁₉H₂₈N₂O₄
  • Molecular Weight : 348.44 g/mol
  • Key Differences :
    • Seven-membered diazepane ring (vs. six-membered morpholine).
    • Enhanced conformational flexibility due to the larger ring.
    • Applications : Explored in protease inhibitor design .
(R)-1-Boc-4-Cbz-2-methylpiperazine (CAS Not Provided)
  • Molecular Formula : C₁₈H₂₆N₂O₄
  • Key Differences :
    • Piperazine ring with Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups.
    • (R)-configuration and methyl substitution at position 2 influence reactivity in solid-phase peptide synthesis .

Functional and Stereochemical Variations

Compound Name Ring Type Key Substituents Stereochemistry Applications
(S)-4-Benzyl 2-methyl Morpholine-2,4-dicarboxylate Morpholine 4-Benzyl, 2-methyl (S) Discontinued; research intermediate
4-tert-Butyl 2-methyl Morpholine-2,4-dicarboxylate Morpholine 4-tert-Butyl, 2-methyl Not specified Kinase inhibitors
(S)-4-tert-Butyl 3-methyl Morpholine-3,4-dicarboxylate Morpholine 4-tert-Butyl, 3-methyl (S) Chiral auxiliaries
4-Benzyl 1-tert-butyl (S)-2-methyl-1,4-diazepane-1,4-dicarboxylate Diazepane 4-Benzyl, 1-tert-butyl, 2-methyl (S) Protease inhibitors

Research Findings and Trends

Stereochemical Impact : The (S)-configuration in morpholine derivatives enhances binding affinity in enzyme inhibition assays compared to (R)-isomers .

Biodegradability : Morpholine-based esters are precursors for bioresorbable polymers used in drug delivery systems, though this application is underexplored for the benzyl-substituted variant .

Thermal Stability : tert-Butyl-substituted morpholine derivatives exhibit higher thermal stability (e.g., decomposition >150°C) compared to benzyl analogues, which may decompose below 100°C .

Biological Activity

(S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Structural Overview

(S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate is a morpholine derivative characterized by:

  • Morpholine Ring : A six-membered ring containing one nitrogen atom.
  • Benzyl and Methyl Substituents : Enhances lipophilicity and potential receptor interactions.
  • Dicarboxylate Functional Groups : Implicated in various biochemical interactions.

The molecular formula for this compound is C13_{13}H15_{15}N1_{1}O4_{4} .

Research indicates that (S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate may function as an enzyme inhibitor or biochemical probe . Its interactions with specific molecular targets suggest that it could modulate critical biochemical pathways. The compound's dual carboxylic acid functionalities are believed to contribute significantly to its biological activity .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. For instance, studies have shown that morpholine derivatives often exhibit significant inhibition against carbonic anhydrases (CAs), which are vital for maintaining acid-base balance and are implicated in cancer progression .

Compound Target Enzyme Inhibition (%) IC50_{50} (μM)
(S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylateCarbonic Anhydrase IITBDTBD
Reference Compound (Sulfanilamide)Carbonic Anhydrase II93.00 ± 0.24%3.00

Further studies are needed to quantify the exact IC50_{50} values for (S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate against specific enzymes .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. By inhibiting pathways involving pro-inflammatory cytokines such as TNF-α and interleukins, (S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate may contribute to reducing inflammation in chronic diseases .

Case Studies and Research Findings

  • In vitro Studies : Research has demonstrated that derivatives of morpholine can inhibit various enzymes linked to inflammatory responses. For example, a study showed that structurally similar compounds exhibited significant inhibition against p38 MAPK, a key player in inflammatory signaling pathways .
  • Pharmacological Evaluations : In a comparative study involving multiple morpholine derivatives, it was found that modifications to the benzyl group could enhance inhibitory activity against specific targets. This highlights the importance of structural variations in optimizing biological activity .
  • Potential Therapeutic Applications : The unique properties of (S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate suggest its utility in drug development for conditions such as cancer and chronic inflammatory diseases. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological exploration .

Q & A

Q. What are the common synthetic routes for (S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate, and how is stereochemical purity ensured?

The synthesis typically involves multi-step protection/deprotection strategies. For example, similar morpholine derivatives are synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., THF or dichloromethane) using reagents like lithium hexamethyldisilazide (LiHMDS) or dicyclohexylcarbodiimide (DCC) . Stereochemical purity is ensured through chiral HPLC with AD-H columns, which resolves enantiomers and confirms >95% enantiomeric excess .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • X-ray crystallography : Resolves absolute configuration and molecular packing, often using SHELX software for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and esterification.
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • Chiral HPLC : Validates enantiomeric purity .

Q. How can researchers assess the hydrolytic stability of the benzyl and methyl ester groups under varying pH conditions?

Stability studies involve incubating the compound in buffered solutions (pH 1–13) at 25–60°C, followed by HPLC or LC-MS monitoring. For example, tert-butyl esters in similar morpholine derivatives hydrolyze under acidic conditions, releasing CO2_2 and tert-butanol, which can be quantified via gas chromatography .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of (S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate in nucleophilic environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for ester hydrolysis or acyl transfer. Solvent effects are incorporated using the Polarizable Continuum Model (PCM), aligning with experimental kinetics data .

Q. How can crystallographic data resolve contradictions between NMR and mass spectrometry results?

Discrepancies in molecular geometry (e.g., unexpected dihedral angles) may arise from dynamic processes in solution (NMR) versus static solid-state structures (X-ray). SHELXL refinement can reconcile these by comparing temperature factors (B-factors) with NMR relaxation times to identify conformational flexibility .

Q. What strategies optimize the enantioselective synthesis of this compound for scalable research applications?

Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can enhance stereoselectivity. For instance, L-serine-derived intermediates have been used to achieve >99% ee in morpholine syntheses, as validated by chiral HPLC .

Q. How does the compound’s dicarboxylate moiety influence its application in metal-organic frameworks (MOFs)?

The dicarboxylate group can act as a linker in Zr-based MOFs (e.g., UiO-66 analogs), coordinating to metal nodes. Functionalization with nitro or amino groups (as in UiO-66-(NH2_2,NO2_2)) modifies optical properties and porosity, enabling applications in catalysis or sensing .

Methodological Guidance for Data Contradictions

Q. When HPLC purity assays conflict with 1^1H NMR integration, how should researchers proceed?

  • Re-examine sample preparation : Ensure no solvent or impurity peaks overlap in NMR.
  • Use complementary techniques : LC-MS can identify co-eluting impurities undetected by UV-Vis HPLC.
  • Quantitative NMR (qNMR) : Integrate against an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute purity assessment .

Q. What experimental controls are essential when studying the compound’s stability under catalytic conditions?

  • Blank reactions : Exclude catalysts to assess thermal degradation.
  • Isotope labeling : Use 18^{18}O-water to trace hydrolysis pathways.
  • In situ monitoring : Raman spectroscopy or inline IR tracks intermediate formation .

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